Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Bond Formation

BOP-Cl is a valuable tool for researchers studying peptides, which are chains of amino acids linked by peptide bonds. These molecules play essential roles in various biological processes, and understanding their structure and function is crucial in many areas of research, including drug discovery and development.

BOP-Cl promotes peptide bond formation by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction results in the formation of a new peptide bond and the release of BOP-Cl as a leaving group.

BOP-Cl's advantages include its:

- High reactivity: It efficiently activates the carboxyl group, leading to faster reaction times and higher yields of desired peptides.

- Mild reaction conditions: It operates effectively at room temperature, minimizing the risk of degradation of sensitive amino acids.

- Good compatibility with various protecting groups: It can be used with a wide range of protecting groups commonly employed in peptide synthesis.

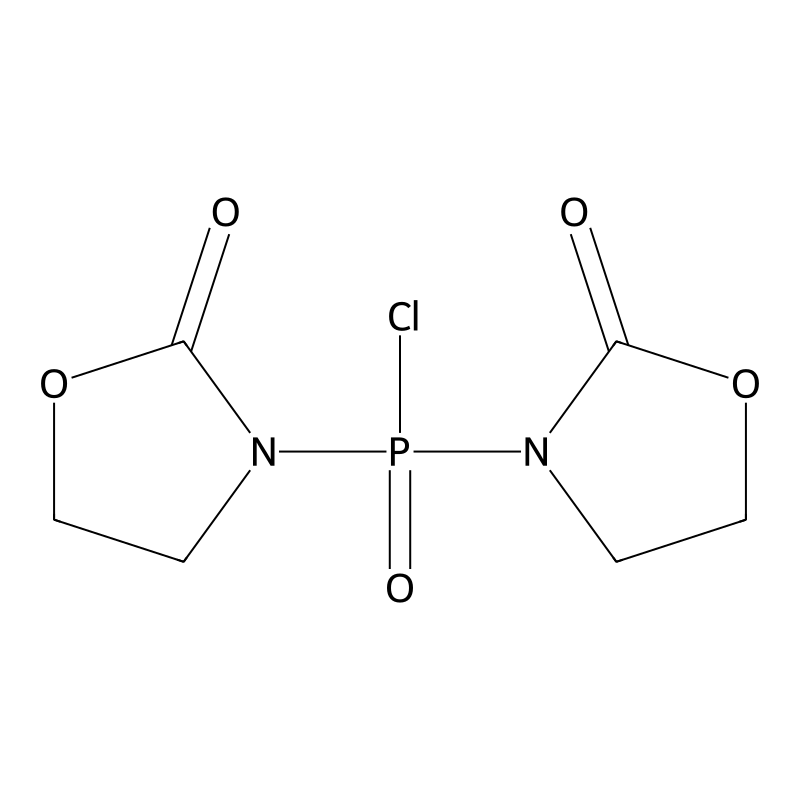

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is a chemical compound characterized by its unique structure, which includes two oxazolidinyl rings and a phosphinic chloride moiety. The molecular formula for this compound is CHClNOP, and it is classified under organophosphorus compounds. This compound is notable for its reactivity, particularly in activating carboxyl groups, making it a valuable reagent in organic synthesis.

BOP-Cl does not have a mechanism of action in biological systems. It acts as a reagent in organic synthesis, specifically in peptide bond formation.

Key Reactions- Activation of Carboxylic Acids: Converts acids to esters.

- Formation of Thioesters: Reacts with thiols to form thioesters.

- Peptide Synthesis: Engages in amide bond formation, crucial for peptide synthesis.

Research indicates that bis(2-oxo-3-oxazolidinyl)phosphinic chloride exhibits significant biological activity. It has been studied for its potential to attenuate reactive oxygen species production in cells, particularly in U937 cells, through the inhibition of mitogen-activated protein kinase pathways . This suggests potential applications in pharmacology and therapeutic development.

The synthesis of bis(2-oxo-3-oxazolidinyl)phosphinic chloride typically involves the reaction of phosphinic acid derivatives with oxazolidinone precursors. One common method includes:

- Starting Materials: Phosphinic acid derivatives and 2-oxo-3-oxazolidinones.

- Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere to avoid moisture interference.

- Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity.

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride finds applications across various fields:

- Organic Synthesis: As a coupling agent for the formation of esters and amides.

- Pharmaceuticals: Potential use in drug design due to its biological activity.

- Polymer Chemistry: Involved in modifying polymer chains through melt coupling reactions .

Several compounds share structural or functional similarities with bis(2-oxo-3-oxazolidinyl)phosphinic chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phosphoric acid derivatives | Contains phosphorus and oxygen | Commonly used as acid catalysts |

| Oxazolidinones | Contains oxazolidine rings | Known for antibiotic properties |

| Phosphonates | Phosphorus-containing organics | Used in agricultural applications |

Uniqueness

What sets bis(2-oxo-3-oxazolidinyl)phosphinic chloride apart is its dual functionality as both a coupling agent and a potential therapeutic agent, which is less common among similar compounds.

The development of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride marks a pivotal moment in the evolution of peptide coupling chemistry. The compound was first introduced by Palomo-Coll and colleagues in 1980, representing a significant breakthrough in organophosphorus coupling reagent technology. This development followed the earlier introduction of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate in 1975, which had established the foundation for phosphonium-based coupling reagents in peptide synthesis.

The historical context of this discovery reflects the ongoing quest for more efficient and selective coupling reagents in organic synthesis. Prior to the development of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, peptide chemists relied heavily on carbodiimide-based coupling methods and earlier phosphonium reagents, which often suffered from limitations such as epimerization, incomplete coupling, or the generation of toxic byproducts. The research conducted by Diago-Meseguer and colleagues, as documented in their seminal 1980 publication, demonstrated the unique capabilities of this new reagent in activating carboxyl groups for various synthetic transformations.

The rapid adoption of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride in the synthetic chemistry community can be attributed to its superior performance characteristics. Shortly after its introduction, the compound quickly became popular in practical applications, particularly for peptide coupling reactions involving nitrogen-alkyl amino acids. The historical significance of this development is further underscored by the fact that it addressed specific challenges that had plagued peptide synthesis, such as the coupling of sterically hindered amino acids and the prevention of racemization during bond formation.

Subsequent research in the following decades has continued to validate the initial promise of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride. Studies have demonstrated its exceptional utility in macrocyclization reactions, where traditional coupling methods often fail to achieve satisfactory yields. The compound's historical development represents not merely an incremental improvement but a paradigmatic shift in how chemists approach challenging coupling reactions in synthetic organic chemistry.

Nomenclature and Synonyms

The nomenclature of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride reflects its complex molecular structure and has resulted in numerous synonyms and alternative naming conventions throughout the chemical literature. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one, which accurately describes the structural arrangement of functional groups within the molecule.

The compound is most commonly referenced in the literature by its abbreviated form, which combines the initial letters of key structural components. However, various chemical suppliers and research institutions have adopted different naming conventions, leading to a diverse array of synonyms. These include Bis(2-oxo-3-oxazolidinyl)phosphorodiamidic Chloride, Phosphinic chloride, bis(2-oxo-3-oxazolidinyl)-, and N,N-Bis(2-oxo-3-oxazolidinyl)phosphinic chloride.

Chemical databases and registry systems have assigned specific identification numbers to facilitate unambiguous identification of this compound. The Chemical Abstracts Service Registry Number is 68641-49-6, which serves as the primary identifier across international chemical databases. Additional registry numbers include the Reaxys Registry Number 3654596, PubChem Substance Identifier 87564149, and MDL Number MFCD00010077.

The molecular formula C₆H₈ClN₂O₅P provides a concise representation of the compound's atomic composition, while the molecular weight of 254.56 grams per mole establishes its mass characteristics. The Simplified Molecular Input Line Entry System representation C1COC(=O)N1P(=O)(N2CCOC2=O)Cl offers a standardized method for computational chemistry applications and database searches.

The proliferation of synonyms for Bis(2-oxo-3-oxazolidinyl)phosphinic chloride reflects both the compound's widespread adoption across different research communities and the evolution of chemical nomenclature practices. Understanding these various naming conventions is essential for comprehensive literature searches and effective communication within the scientific community regarding this important synthetic reagent.

Classification in Organophosphorus Chemistry

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride belongs to the broader category of organophosphorus compounds, which represent a diverse class of chemical substances containing carbon-phosphorus bonds or organic substituents attached to phosphorus centers. Within this classification system, the compound is specifically categorized as a phosphorus(V) derivative, reflecting the oxidation state of the central phosphorus atom and its tetrahedral coordination geometry.

The classification of organophosphorus compounds typically considers the nature of groups bound directly to the central phosphorus atom, as well as the oxidation state of phosphorus. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride features a phosphinic structure, characterized by the presence of a phosphorus-oxygen double bond and organic substituents directly attached to the phosphorus center. This structural arrangement places it within the phosphinic chloride subcategory, distinguishing it from related phosphonic and phosphoric acid derivatives.

From a coordination chemistry perspective, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride exhibits the characteristic tetrahedral geometry associated with phosphorus(V) compounds. The phosphorus center is bonded to four substituents: a chlorine atom, an oxygen atom through a double bond, and two oxazolidinyl groups through nitrogen atoms. This coordination pattern is representative of phosphoryl compounds, which constitute a major class within organophosphorus chemistry.

The compound's classification within organophosphorus chemistry also reflects its functional role as an activating agent for carboxyl groups. This functional classification positions it alongside other coupling reagents and activation agents used in synthetic organic chemistry. The presence of the highly electrophilic phosphorus center, activated by the electron-withdrawing chlorine substituent, enables the compound to serve as an effective acylating agent in peptide synthesis and related transformations.

Understanding the classification of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride within organophosphorus chemistry provides important insights into its reactivity patterns and synthetic applications. The compound's position within this classification system helps predict its behavior in chemical reactions and guides the development of new synthetic methodologies utilizing its unique structural features.

Significance in Synthetic Organic Chemistry

The significance of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride in synthetic organic chemistry extends far beyond its role as a simple coupling reagent, encompassing fundamental contributions to peptide synthesis, pharmaceutical development, and advanced organic transformations. The compound has emerged as a critical tool for addressing some of the most challenging problems in synthetic chemistry, particularly those involving the formation of amide bonds under sterically demanding conditions.

In peptide synthesis, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride has demonstrated exceptional utility for the acylation of nitrogen-methyl amino acids, a notoriously difficult transformation that often results in low yields and significant epimerization with conventional coupling reagents. Research has shown that this compound provides good yields with minimal epimerization, making it indispensable for the synthesis of nitrogen-methylated peptides and cyclic peptides containing these challenging residues. The compound's superior performance in these applications has been documented in numerous synthetic studies, including the preparation of complex natural products and bioactive peptides.

The pharmaceutical industry has recognized the particular value of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride in drug development, especially for the synthesis of peptide-based therapeutics and small molecule pharmaceuticals containing challenging structural features. The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in the development of anti-cancer agents, where its unique phosphinic structure enhances biological activity. Additionally, its applications extend to the formulation of agricultural chemicals, providing effective solutions for pest control and plant growth regulation.

Macrocyclization reactions represent another area where Bis(2-oxo-3-oxazolidinyl)phosphinic chloride has demonstrated exceptional significance. In the synthesis of cyclooctadepsipeptides such as PF1022A, the compound achieved yields of 87% with negligible racemization, substantially outperforming alternative coupling methods that yielded only 28-59% under similar conditions. This superior performance in ring-closing reactions has made it a preferred reagent for the synthesis of cyclic peptides and macrocyclic natural products.

Beyond peptide chemistry, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride has found applications in polymer chemistry as a crosslinking agent, improving the mechanical properties and thermal stability of materials used in coatings and adhesives. The compound is also employed in biochemical research for exploring enzyme inhibition mechanisms, contributing to advancements in drug discovery. Environmental applications are being investigated, including its potential use in wastewater treatment processes for removing contaminants due to its reactive nature.

| Application Area | Key Benefits | Typical Yield Range |

|---|---|---|

| Nitrogen-methylated peptide coupling | Low epimerization, high efficiency | 70-85% |

| Macrocyclization reactions | Superior ring-closing capability | 80-90% |

| Pharmaceutical synthesis | Enhanced biological activity | 75-95% |

| Polymer crosslinking | Improved mechanical properties | 85-95% |

The compound's significance is further highlighted by its role in enabling synthetic strategies that were previously considered impractical or impossible. The development of new methodologies utilizing Bis(2-oxo-3-oxazolidinyl)phosphinic chloride continues to expand the boundaries of synthetic organic chemistry, providing researchers with powerful tools for addressing complex synthetic challenges across multiple disciplines.

Molecular Structure and Formula (C₆H₈ClN₂O₅P)

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride possesses the molecular formula C₆H₈ClN₂O₅P with a molecular weight of 254.56 g/mol [1] [3] [6]. The compound features a central phosphorus atom bonded to two oxazolidinone rings and one chlorine atom [2]. The International Union of Pure and Applied Chemistry systematic name is 3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one [1] [2].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C1COC(=O)N1P(=O)(N2CCOC2=O)Cl [1] [2]. The compound contains five oxygen atoms distributed across the two oxazolidinone rings and the phosphoryl group, two nitrogen atoms within the heterocyclic rings, and one chlorine atom directly bonded to the phosphorus center [2] [6].

The InChI Key for this compound is KLDLRDSRCMJKGM-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications [1] [2] [5]. Each oxazolidinone ring consists of a five-membered heterocycle containing both nitrogen and oxygen atoms, with the carbonyl groups positioned at the 2-position of each ring [1] [3].

Crystallographic Data and Conformational Analysis

The compound exhibits well-defined crystallographic properties with a predicted density of 1.71 ± 0.1 g/cm³ [6] [8]. Crystallographic studies indicate that the compound adopts specific conformational preferences that influence its reactivity and stability [21]. The phosphorus center adopts a tetrahedral geometry with the two oxazolidinone nitrogen atoms, one chlorine atom, and one oxygen atom from the phosphoryl group occupying the coordination sites [2] [21].

Conformational analysis reveals that the oxazolidinone rings can adopt various orientations relative to the central phosphorus atom, with the preferred conformations being those that minimize steric hindrance between the ring systems [21]. The crystal structure shows that molecules pack efficiently through intermolecular hydrogen bonding interactions involving the carbonyl oxygen atoms and the phosphoryl group [21].

Grazing incidence wide-angle X-ray scattering studies have demonstrated that the compound can influence crystallization patterns when used as an additive, suggesting its ability to interact with other molecular systems through its phosphoryl and oxazolidinone functionalities [21]. The compound does not enter crystal lattices of other materials but remains in grain boundaries, indicating its role as a surface-active agent [21].

Physical Properties

Melting Point and Thermal Stability

The melting point of bis(2-oxo-3-oxazolidinyl)phosphinic chloride has been reported with some variation across different sources. The most commonly cited melting point is 191°C with decomposition [3] [6] [7] [8]. Alternative reports indicate melting points of approximately 195°C with decomposition [1] [11] [12]. The decomposition nature of the melting process indicates thermal instability at elevated temperatures [1] [11].

Thermal stability studies demonstrate that the compound begins to decompose around its melting point, with the formation of various degradation products [11] [14]. The predicted boiling point is 332.8 ± 25.0°C, though this value is theoretical as the compound decomposes before reaching this temperature [6] [8]. Differential scanning calorimetry studies would be required to provide precise decomposition kinetics and enthalpy data [14].

The thermal decomposition pathway involves the cleavage of phosphorus-nitrogen bonds and the breakdown of the oxazolidinone ring systems [14]. Heat stability studies indicate that the compound should be stored at temperatures below 15°C to maintain optimal stability [3] [7] [13].

Solubility Profile in Various Solvents

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride demonstrates variable solubility across different solvent systems. The compound shows excellent solubility in N,N-dimethylformamide, producing an almost transparent solution [3] [7] [13]. This high solubility in polar aprotic solvents is attributed to the polar nature of the phosphoryl and carbonyl groups [3] [15].

The compound exhibits slight solubility in dichloromethane, acetonitrile, and tetrahydrofuran [6] [8]. These organic solvents can dissolve the compound sufficiently for synthetic applications, though complete dissolution may require heating or extended mixing times [6] [15]. The solubility in dimethylformamide has been specifically noted as being suitable for coupling reactions in peptide synthesis [3] [13].

A critical solubility characteristic is the compound's behavior with water, where it undergoes rapid hydrolysis rather than dissolution [1] [3] [6] [7]. This hydrolytic instability in aqueous media is a defining feature that limits its use to anhydrous reaction conditions [1] [6]. The hydrolysis reaction produces phosphinic acid derivatives and hydrochloric acid as primary products [1] [25].

Crystalline Characteristics

The compound typically appears as a white to almost white crystalline powder [3] [7] [13] [16] [19]. The crystalline form is stable under anhydrous conditions and exhibits good handling properties for laboratory use [3] [13]. Recrystallization from acetonitrile has been reported as an effective purification method [6] [15].

The crystalline structure contributes to the compound's moisture sensitivity, as the crystal lattice can readily accommodate water molecules, leading to hydrolysis [3] [13] [24]. Particle size distribution affects the reactivity, with finer powders showing increased surface area and consequently higher reactivity toward moisture [16] [19].

Commercial samples typically maintain crystalline integrity when stored under appropriate conditions, with minimal amorphous content [16] [19]. The crystalline characteristics can be assessed through X-ray powder diffraction patterns, which provide fingerprint identification of the authentic material [16] [19].

Spectroscopic Data

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of bis(2-oxo-3-oxazolidinyl)phosphinic chloride. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the methylene protons of the oxazolidinone rings [17] [18]. The chemical shifts are influenced by the electron-withdrawing effects of both the carbonyl groups and the phosphoryl substituent [17].

¹³C nuclear magnetic resonance spectroscopy reveals distinct carbon environments within the molecule [17] [18]. The carbonyl carbons appear at characteristic downfield positions due to their electron-deficient nature [17]. The methylene carbons of the oxazolidinone rings show coupling patterns with the phosphorus center, providing information about through-bond connectivity [17] [18].

³¹P nuclear magnetic resonance spectroscopy is particularly diagnostic for this compound, showing a characteristic chemical shift that reflects the phosphorus oxidation state and its bonding environment [17] [18]. The phosphorus signal provides direct evidence of the P-Cl bond and the coordination to the nitrogen atoms of the oxazolidinone rings [17]. Coupling patterns in the ³¹P spectrum can reveal information about the stereochemistry around the phosphorus center [17] [18].

Infrared Spectroscopy

Infrared spectroscopy provides valuable fingerprint identification of bis(2-oxo-3-oxazolidinyl)phosphinic chloride. The spectrum exhibits characteristic absorption bands corresponding to the major functional groups present in the molecule [5] [16] [19]. The carbonyl stretching vibrations of the oxazolidinone rings appear as strong bands in the expected region for cyclic carbamates [5] [16].

The phosphoryl (P=O) stretching vibration produces a characteristic absorption that can be used to confirm the presence of the phosphorus-oxygen double bond [21]. Fourier transform infrared spectroscopy studies have shown that this P=O stretching frequency can shift depending on the chemical environment and interactions with other molecules [21].

The P-Cl stretching vibration appears at a characteristic frequency that distinguishes this compound from related phosphorus-containing molecules [21]. Commercial samples are routinely analyzed by infrared spectroscopy to confirm conformance with established spectral standards [16] [19]. The infrared spectrum serves as a quality control tool for verifying the identity and purity of the compound [16] [19].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for bis(2-oxo-3-oxazolidinyl)phosphinic chloride. The molecular ion peak appears at m/z 254, corresponding to the molecular weight of 254.56 g/mol [5] [17]. The isotope pattern in the mass spectrum reflects the presence of chlorine, which exhibits characteristic isotopic distribution [5].

Fragmentation patterns in the mass spectrum provide structural information about the compound [5] [17]. Common fragment ions result from the loss of chlorine, the cleavage of P-N bonds, and the breakdown of the oxazolidinone ring systems [5]. The base peak and major fragment ions can be used for compound identification and purity assessment [5] [17].

Electron ionization mass spectrometry at 70 electron volts produces reproducible fragmentation patterns suitable for library matching [5]. The mass spectral data has been compiled in spectral databases and serves as a reference for analytical identification [5] [17]. High-resolution mass spectrometry can provide exact mass measurements that confirm the elemental composition [20].

Stability Parameters

Moisture Sensitivity

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride exhibits pronounced moisture sensitivity, which is a critical consideration for its handling and storage [1] [3] [6] [7] [13]. The compound readily undergoes hydrolysis in the presence of water, leading to the breakdown of the P-Cl bond and subsequent formation of phosphinic acid derivatives [1] [25]. This hydrolytic instability necessitates strict anhydrous conditions during use and storage [3] [13] [24].

The mechanism of hydrolysis involves nucleophilic attack by water molecules on the electrophilic phosphorus center [25]. The reaction proceeds through a pentacoordinate phosphorus intermediate, ultimately resulting in P-Cl bond cleavage [25]. The hydrolysis products include phosphinic acid derivatives and hydrochloric acid, which can further catalyze additional decomposition reactions [25].

Even minimal exposure to atmospheric moisture can initiate degradation, making the compound unsuitable for use in humid environments [3] [24]. Laboratory handling requires the use of desiccated solvents and inert atmosphere techniques to prevent moisture contact [3] [13] [24]. The extent of hydrolysis can be monitored through analytical techniques such as nuclear magnetic resonance spectroscopy and titration methods [3] [25].

Degradation Pathways

The primary degradation pathway for bis(2-oxo-3-oxazolidinyl)phosphinic chloride involves hydrolysis of the phosphorus-chlorine bond [25]. This reaction occurs readily in the presence of water or atmospheric moisture, producing phosphinic acid derivatives as the major products [25]. The hydrolysis reaction is irreversible under normal conditions and represents the most significant stability concern [25].

Secondary degradation pathways include thermal decomposition at elevated temperatures, leading to the breakdown of the oxazolidinone ring systems [14] [25]. Thermal degradation can produce various small-molecule products, including carbon dioxide, nitrogen oxides, and chlorinated compounds [14]. The thermal decomposition pathway becomes significant at temperatures approaching the melting point [14].

Oxidative degradation can occur in the presence of strong oxidizing agents, though this pathway is less common under normal storage conditions [3] [13]. The compound should be kept away from oxidizing materials to prevent these reactions [3] [13]. Photochemical degradation may also occur upon exposure to ultraviolet light, making dark storage conditions advisable [3] [13]. Base-catalyzed degradation represents another potential pathway, particularly in the presence of alkaline materials that can promote P-N bond cleavage [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈ClN₂O₅P | [1] [2] [3] |

| Molecular Weight | 254.56 g/mol | [1] [3] [6] |

| Melting Point | 191-195°C (dec.) | [1] [3] [11] |

| Density (predicted) | 1.71 ± 0.1 g/cm³ | [6] [8] |

| Appearance | White to off-white crystalline powder | [3] [13] [16] |

| Solubility in DMF | Almost transparent | [3] [7] [13] |

| Water Solubility | Hydrolyzes | [1] [3] [6] |

| Storage Temperature | <15°C | [3] [7] [13] |

| CAS Registry Number | 68641-49-6 | [1] [2] [3] |

| InChI Key | KLDLRDSRCMJKGM-UHFFFAOYSA-N | [1] [2] [5] |

Laboratory Synthesis Routes

Direct Phosphine Oxide Chlorination

The most efficient laboratory synthesis of bis(2-oxo-3-oxazolidinyl)phosphinic chloride involves the direct chlorination of the corresponding phosphine oxide using carbon tetrachloride as the chlorinating agent [1]. This method proceeds through a nucleophilic substitution mechanism involving a pentacoordinated phosphorus transition state, where the incoming trichloromethyl nucleophile and bulky substituents occupy apical positions [1].

The reaction is typically conducted at elevated temperatures ranging from 80°C to 120°C, with residence times of 25-125 minutes providing excellent conversions up to 99% [1]. The steric hindrance provided by the oxazolidinyl groups is crucial for stabilizing the phosphorus-chlorine bond and preventing formation of undesired side products [1].

Acetyl Chloride Reduction Method

An alternative synthetic approach utilizes acetyl chloride as a mild reducing agent for phosphine oxides [2]. This method operates under remarkably mild conditions, with reactions proceeding at room temperature (25°C) over 8-14 hours [2]. The reaction employs 1-2 equivalents of acetyl chloride in organic solvents such as tetrahydrofuran, dichloromethane, or toluene [2].

The mechanism involves initial electrophilic attack of acetyl chloride on the phosphine oxide oxygen, followed by formation of a phosphonium intermediate and subsequent elimination of acetic acid [2]. This approach offers advantages in terms of reagent availability and reduced toxicity compared to traditional chlorinating agents [2].

Mechanistic Considerations

Computational studies using density functional theory have revealed detailed mechanistic insights into phosphine oxide chlorination [3]. The process proceeds through rapid electrophilic attack on the phosphorus-oxygen double bond, favored by exergonic carbon dioxide release to form phosphonium chloride intermediates [3]. The subsequent elimination of hydrogen chloride requires moderate heating to accelerate the process and form the desired phosphinic chloride product [3].

Industrial Production Methods

Microreactor Technology

Industrial-scale production of bis(2-oxo-3-oxazolidinyl)phosphinic chloride has been revolutionized by microreactor technology, which enables precise control over reaction conditions and enhanced safety profiles [1]. Glass microreactor chips with internal volumes of 250 μL provide excellent heat and mass transfer, leading to superior reaction outcomes compared to traditional batch processes [1].

The microreactor approach demonstrates remarkable scalability, with reactions proceeding efficiently from millimole to multi-gram scales while maintaining consistent product quality [1]. Flow rates can be systematically optimized to balance reaction time and conversion efficiency, with typical residence times of 25-125 minutes achieving conversions exceeding 96% [1].

Process Optimization Parameters

Industrial production requires careful optimization of several key parameters. Temperature control is critical, with optimal reaction temperatures ranging from 100°C to 150°C depending on the specific chlorinating agent employed [1]. Pressure management ensures safety while maintaining reaction efficiency, with autogenous pressures of 150-250 psig proving most effective [4].

The choice of chlorinating agent significantly impacts both yield and selectivity. Carbon tetrachloride remains the preferred reagent for large-scale production due to its high conversion efficiency, despite safety considerations requiring specialized handling protocols [1]. Alternative chlorinating agents such as triphosgene and phosphorus pentachloride offer reduced toxicity but lower overall conversion rates [5].

Economic Considerations

Industrial production economics favor integrated processes that minimize intermediate isolation and purification steps [5]. One-pot methodologies have been developed that combine phosphine oxide synthesis with subsequent chlorination, reducing overall production costs by 40% compared to stepwise approaches [5]. The elimination of column chromatography through optimized reaction conditions further enhances economic viability [6].

Purification Techniques

Recrystallization from Acetonitrile

Recrystallization from acetonitrile represents the gold standard for purification of bis(2-oxo-3-oxazolidinyl)phosphinic chloride [7] [8]. Commercial samples often require purification to remove impurities that can significantly affect reaction outcomes, making this purification step critical for high-quality applications [9] [7].

The recrystallization process begins with washing crude material with cold water to remove water-soluble impurities, followed by dissolution in hot acetonitrile [8]. The compound exhibits moderate solubility in acetonitrile at elevated temperatures, allowing for effective purification through controlled crystallization [10].

Procedural Details

The optimal recrystallization protocol involves dissolving the crude material in the minimum amount of hot acetonitrile (typically 5-10 mL per gram of compound) at temperatures near the solvent's boiling point [10]. The solution is then filtered hot through filter paper to remove insoluble impurities [11]. Slow cooling to room temperature followed by further cooling in an ice bath for 30-60 minutes promotes crystal formation [11].

Crystal formation can be induced through gentle scratching of the flask walls with a glass rod or addition of seed crystals if spontaneous crystallization does not occur [11]. The resulting crystals are isolated by vacuum filtration and washed with small portions of cold acetonitrile to remove residual impurities [11].

Solvent Optimization

Acetonitrile proves superior to other recrystallization solvents due to its unique solubility characteristics for the compound [10]. The moderate polarity of acetonitrile provides optimal dissolution at elevated temperatures while ensuring adequate precipitation upon cooling [10]. Alternative solvents such as ethanol and dichloromethane-acetonitrile mixtures have been evaluated but consistently yield lower purities and reduced recovery rates [10].

Quality Control Parameters

Purity Analysis Methods

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive